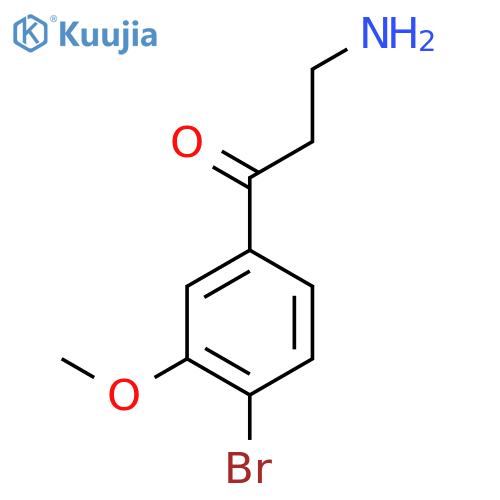

Cas no 1785483-40-0 (3-Amino-1-(4-bromo-3-methoxyphenyl)propan-1-one)

3-Amino-1-(4-bromo-3-methoxyphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- EN300-1922265

- 3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-one

- 1785483-40-0

- 3-Amino-1-(4-bromo-3-methoxyphenyl)propan-1-one

-

- インチ: 1S/C10H12BrNO2/c1-14-10-6-7(2-3-8(10)11)9(13)4-5-12/h2-3,6H,4-5,12H2,1H3

- InChIKey: CCBCTKFVQIZDCN-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1OC)C(CCN)=O

計算された属性

- せいみつぶんしりょう: 257.00514g/mol

- どういたいしつりょう: 257.00514g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 52.3Ų

3-Amino-1-(4-bromo-3-methoxyphenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1922265-0.5g |

3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-one |

1785483-40-0 | 0.5g |

$739.0 | 2023-09-17 | ||

| Enamine | EN300-1922265-5g |

3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-one |

1785483-40-0 | 5g |

$2235.0 | 2023-09-17 | ||

| Enamine | EN300-1922265-0.25g |

3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-one |

1785483-40-0 | 0.25g |

$708.0 | 2023-09-17 | ||

| Enamine | EN300-1922265-1.0g |

3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-one |

1785483-40-0 | 1g |

$1157.0 | 2023-05-31 | ||

| Enamine | EN300-1922265-0.05g |

3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-one |

1785483-40-0 | 0.05g |

$647.0 | 2023-09-17 | ||

| Enamine | EN300-1922265-0.1g |

3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-one |

1785483-40-0 | 0.1g |

$678.0 | 2023-09-17 | ||

| Enamine | EN300-1922265-1g |

3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-one |

1785483-40-0 | 1g |

$770.0 | 2023-09-17 | ||

| Enamine | EN300-1922265-5.0g |

3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-one |

1785483-40-0 | 5g |

$3355.0 | 2023-05-31 | ||

| Enamine | EN300-1922265-2.5g |

3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-one |

1785483-40-0 | 2.5g |

$1509.0 | 2023-09-17 | ||

| Enamine | EN300-1922265-10.0g |

3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-one |

1785483-40-0 | 10g |

$4974.0 | 2023-05-31 |

3-Amino-1-(4-bromo-3-methoxyphenyl)propan-1-one 関連文献

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

3-Amino-1-(4-bromo-3-methoxyphenyl)propan-1-oneに関する追加情報

3-Amino-1-(4-bromo-3-methoxyphenyl)propan-1-one (CAS No. 1785483-40-0): A Comprehensive Overview

3-Amino-1-(4-bromo-3-methoxyphenyl)propan-1-one (CAS No. 1785483-40-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-Amino-1-(4-bromo-3-methoxyphenyl)propionamide, is characterized by its unique structural features, which include a brominated aromatic ring and an amino group attached to a ketone moiety. These structural elements contribute to its potential applications in various biological and medicinal contexts.

The chemical structure of 3-Amino-1-(4-bromo-3-methoxyphenyl)propan-1-one can be represented as C10H12BrNO2. The presence of the bromine atom on the aromatic ring and the methoxy group provides the compound with specific electronic and steric properties, making it a valuable candidate for drug discovery and development. The amino group, on the other hand, offers opportunities for further functionalization and modification, enhancing its potential for therapeutic applications.

In recent years, 3-Amino-1-(4-bromo-3-methoxyphenyl)propan-1-one has been extensively studied for its biological activities. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits inhibitory activity against certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases. This property makes it a promising lead compound for the development of novel therapeutic agents.

Moreover, 3-Amino-1-(4-bromo-3-methoxyphenyl)propan-1-one has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders.

The pharmacokinetic properties of 3-Amino-1-(4-bromo-3-methoxyphenyl)propan-1-one have also been explored to assess its suitability as a drug candidate. Preliminary studies indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that it can be effectively delivered to target tissues and organs. Additionally, its low toxicity profile in preclinical models further supports its potential for clinical development.

In the context of drug discovery, 3-Amino-1-(4-bromo-3-methoxyphenyl)propan-1-one serves as a valuable starting point for structure-based drug design. Researchers have used computational methods to model its interactions with target proteins, providing insights into its mechanism of action and guiding the optimization of its structure to enhance potency and selectivity. These efforts have led to the identification of several analogs with improved pharmacological properties.

The synthetic accessibility of 3-Amino-1-(4-bromo-3-methoxyphenyl)propan-1-one is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. These methods typically involve multi-step reactions that allow for the introduction of functional groups at specific positions on the molecule, facilitating further derivatization and optimization.

In conclusion, 3-Amino-1-(4-bromo-3-methoxyphenyl)propan-1-one (CAS No. 1785483-40-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its biological activities and favorable pharmacokinetic properties, make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, highlighting its significance in the field.

1785483-40-0 (3-Amino-1-(4-bromo-3-methoxyphenyl)propan-1-one) 関連製品

- 914636-57-0(2-amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile)

- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)

- 1213309-10-4((2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol)

- 1427013-88-4(Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate)

- 1806669-54-4(Ethyl 3-carboxy-5-(2-oxopropyl)benzoate)

- 95732-59-5(Hedyotisol A)

- 1855622-91-1(1-Oxaspiro[4.4]nonane-2-methanamine, 6-methyl-)

- 1352999-51-9(benzyl N-(1-cyanocyclohexyl)carbamate)

- 13231-81-7(3-Methyl-1-hexanol)

- 2751740-20-0(2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride)